molecular formula C13H10ClN3O4S2 B608637 Lornoxicam CAS No. 70374-27-5

Lornoxicam

Cat. No. B608637
CAS RN: 70374-27-5
M. Wt: 371.81
InChI Key: GXBZUQWRRATBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lornoxicam is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class with analgesic (pain relieving), anti-inflammatory and antipyretic (fever reducing) properties. It is available in oral and parenteral formulations.

Scientific Research Applications

1. Topical Delivery Systems

Lornoxicam has been explored for its potential in topical delivery systems. Niosomal gel formulations of lornoxicam were developed for topical application, offering enhanced skin permeation and deposition, as well as significant anti-inflammatory activity (Kumbhar, Wavikar, & Vavia, 2013). Similarly, liquid crystalline gels containing lornoxicam/cyclodextrin complexes have been studied, showing promising results in terms of drug release and topical efficacy (Ammar, Ghorab, Mahmoud, Makram, & Noshi, 2012).

2. Nanovesicular Carriers

The use of nanovesicular carriers, such as bilosomes, has been investigated to improve the transdermal delivery of lornoxicam. These studies have shown that such carriers can significantly enhance the anti-inflammatory and antinociceptive activities of lornoxicam (Ahmed, Kassem, & Sayed, 2020).

3. Pharmacological Properties and Applications

Lornoxicam's pharmacological profile includes potent analgesic and anti-inflammatory effects. It has been utilized in various therapeutic scenarios, such as postoperative pain management and treatment of conditions like osteoarthritis and rheumatoid arthritis (Balfour, Fitton, & Barradell, 1996).

4. Modulation of Pain Processing

Studies using functional magnetic resonance imaging (fMRI) have shown that lornoxicam can significantly modulate cerebral pain processing, indicating its potential in pain management (Lorenz et al., 2008).

5. Novel Formulations for Controlled Release

Innovative formulations, such as compression-coated tablets and sustained release formulations, have been developed to modify lornoxicam's release characteristics, ensuring rapid onset and prolonged analgesic effects (Hamza & Aburahma, 2009).

6. Anti-Inflammatory Therapies in Ophthalmology

Lornoxicam has shown promise in ophthalmology, particularly in the prevention of proliferative vitreoretinopathy, a severe complication of retinal detachment surgeries (Tikhonovich, Erdiakov, & Gavrilova, 2018).

7. Pharmacokinetics and Safety Assessment

Comprehensive assessments of lornoxicam's pharmacokinetics and safety profile have been conducted, offering insights into its metabolism, efficacy, and tolerability (Pruss et al., 1990).

8. Application in Dental Surgery

Lornoxicam has been compared to morphine for pain control after dental surgery, demonstrating superior analgesic efficacy and better tolerability (Nørholt et al., 1996).

9. Impact on Severe Sepsis

Research into the effects of lornoxicam on severe sepsis suggests that it may not significantly impact haemodynamic and biochemical parameters, cytokine levels, or patient outcomes, highlighting the need for further clinical trials (Memiş et al., 2004).

10. Spectrophotometric Estimation Techniques

Studies have explored the application of hydrotropic solubilization in spectrophotometric estimation of lornoxicam from tablets, offering a new, environmentally friendly, and accurate method for routine analysis (Abraham et al., 2014).

properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lornoxicam

CAS RN

70374-39-9, 70374-27-5
Record name Lornoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70374-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lornoxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lornoxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORNOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lornoxicam
Reactant of Route 2
Reactant of Route 2
Lornoxicam
Reactant of Route 3
Reactant of Route 3
Lornoxicam
Reactant of Route 4
Reactant of Route 4
Lornoxicam
Reactant of Route 5
Reactant of Route 5
Lornoxicam
Reactant of Route 6
Lornoxicam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.